REACTION_CXSMILES
|
Cl[CH:2]1[C:6](=O)[CH2:5][O:4][C:3]1=[O:8].[NH2:9][C:10]([NH2:12])=[S:11].[CH3:13][CH2:14][OH:15]>>[NH2:9][C:10]1[S:11][C:2]([C:3]([O:4][CH2:5][CH3:6])=[O:8])=[C:13]([CH2:14][OH:15])[N:12]=1
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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ClC1C(OCC1=O)=O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
|
CCO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
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Solvent was removed
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in water with 1N HCl
|
Type
|
ADDITION
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Details
|
added
|
Type
|
CUSTOM
|
Details
|
Thick solids that formed
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Type
|
FILTRATION
|
Details
|
were filtered
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Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
NC=1SC(=C(N1)CO)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |